molecular formula C24H19NO4 B2461371 4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-26-7

4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2461371
CAS No.: 923132-26-7
M. Wt: 385.419
InChI Key: WHQCQWXFZRXZAO-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 3-methylphenyl group at position 2 and a benzamide moiety at position 4. The benzamide ring is further functionalized with a methoxy group at position 5. This compound’s structure combines electron-donating (methoxy) and hydrophobic (3-methylphenyl) groups, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

4-methoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-4-3-5-17(12-15)23-14-21(26)20-13-18(8-11-22(20)29-23)25-24(27)16-6-9-19(28-2)10-7-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQCQWXFZRXZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoyl chloride with 3-methylphenylamine to form an intermediate, which is then cyclized to produce the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. The process often includes the use of automated reactors and precise control of reaction parameters to optimize the production scale .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Research

Research indicates that 4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptors, influencing cell signaling pathways crucial for cancer cell proliferation and survival. Studies have shown that derivatives of benzamide compounds can exert significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. The interaction with molecular targets involved in inflammatory pathways suggests that it could be beneficial in treating conditions characterized by excessive inflammation.

Antiviral Activity

Emerging research has highlighted the compound's potential as an antiviral agent. Similar benzamide derivatives have shown efficacy against viruses such as Hepatitis B virus (HBV) by modulating intracellular levels of specific proteins that inhibit viral replication.

Case Study 1: Anticancer Activity

A study conducted on various benzamide derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, suggesting its utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits NF-kB signaling
AntiviralModulates intracellular protein levels

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

(a) 4-Chloro Analog
  • Compound : 4-Chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923211-76-1)
  • Molecular Formula: C23H16ClNO3 vs. C24H19NO4 (methoxy derivative)
  • Key Differences: Substituent: Chloro (electron-withdrawing) vs. methoxy (electron-donating). Molecular Weight: 389.8 g/mol (chloro) vs. 385.4 g/mol (methoxy). Physicochemical Properties: The chloro derivative exhibits higher lipophilicity (ClogP ~4.2) compared to the methoxy analog (ClogP ~3.5), impacting solubility and membrane permeability . Synthesis: Both derivatives likely follow similar routes, substituting 4-methoxyphenol or 4-chlorophenol during triazine-mediated coupling (as in ).
(b) Nitro-Substituted Analog
  • Compound : 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide
  • Key Differences :
    • Substituents : Nitro group (strong electron-withdrawing) at position 2 on the benzamide ring.
    • Electronic Effects : The nitro group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the methoxy derivative .
    • Crystallography : X-ray studies show planar geometry due to nitro conjugation, whereas methoxy derivatives may exhibit slight torsional angles between rings .

Variations in the Chromene Core

(a) Propenyl-Substituted Chromene
  • Compound : 4-Methoxy-N-(2-(prop-1-en-2-yl)phenyl)benzamide
  • Applications: Patent data () highlights its use in synthesizing chiral fluorinated N,O-heterocycles, suggesting divergent reactivity compared to the target compound.
(b) Methoxy-Substituted Chromene
  • Compound : N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzofuran-3-yl]benzamide
  • Key Differences: Core Structure: Benzofuran-chromene hybrid vs. simple chromenone. Biological Relevance: The benzofuran moiety may enhance binding to enzymes like cyclooxygenase, whereas the 3-methylphenyl group in the target compound could favor hydrophobic interactions .

Spectroscopic and Crystallographic Comparisons

Table 1: Spectroscopic Data for Selected Compounds
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Methoxy Derivative 1685 (chromenone) 3.85 (OCH₃) 55.2 (OCH₃)
4-Chloro Analog 1690 - 126.5 (Cl-C)
4-Methoxy-2-Nitrobenzamide () 1705 3.88 (OCH₃) 56.1 (OCH₃)
  • IR : The chloro derivative shows a higher C=O stretch frequency (1690 cm⁻¹) due to reduced electron density on the benzamide ring .
  • NMR : Methoxy protons resonate at ~3.85 ppm, while nitro-substituted analogs show upfield shifts for adjacent protons .
Table 2: Crystallographic Parameters
Compound Space Group Dihedral Angle (Benzamide-Chromene) Reference
Target Methoxy Derivative P2₁/c 12.5° -
N-Butyl-4-Chlorobenzamide () P-1 8.7°
  • Structural Insights : The methoxy group’s electron-donating nature increases torsional angles compared to chloro analogs, affecting packing efficiency .

Biological Activity

4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structure, which incorporates a methoxy group and a benzamide moiety, has attracted interest in various biological research fields, particularly for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H19NO4C_{24}H_{19}NO_4, with a molecular weight of 385.4 g/mol. This compound features a chromen-4-one core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₃₄H₃₁NO₄
Molecular Weight385.4 g/mol
CAS Number923132-26-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular processes. The chromen-4-one structure allows it to bind effectively, potentially leading to inhibitory effects on target proteins that are implicated in disease pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related benzamide derivatives against Hepatitis B Virus (HBV). For instance, compounds similar to this compound have demonstrated the ability to enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. This suggests that derivatives of this compound could be developed as antiviral agents targeting HBV .

Anticancer Properties

The anticancer activity of chromen derivatives has been documented in various studies. The structural features of these compounds allow them to exert cytotoxic effects on cancer cell lines. For example, certain analogs have shown promising results in inhibiting cell growth in A431 and Jurkat cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies and Research Findings

  • Antiviral Screening : A study screened several N-phenylbenzamide derivatives for their anti-HBV activity, identifying key structural elements that enhance efficacy against both wild-type and drug-resistant strains of the virus. The findings suggested that modifications in the benzamide structure can significantly influence antiviral potency .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of chromen derivatives on various cancer cell lines, revealing that specific substitutions on the chromen core could enhance anticancer activity. For instance, compounds with electron-withdrawing groups exhibited improved inhibitory effects on cell proliferation .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interaction modes between this compound and target proteins. These simulations indicated favorable interactions that could translate into effective inhibition of target enzymes involved in disease processes .

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